Cas no 862977-01-3 (4-methoxy-2-4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl-1,3-benzothiazole)
4-methoxy-2-4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl-1,3-benzothiazole Chemical and Physical Properties
Names and Identifiers
-
- 4-methoxy-2-4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl-1,3-benzothiazole
- 1,4-bis(4-methoxybenzo[d]thiazol-2-yl)piperazine
- Benzothiazole, 2,2'-(1,4-piperazinediyl)bis[4-methoxy-
- 4-methoxy-2-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-1,3-benzothiazole
- AB00670983-01
- SR-01000105414
- AKOS024591193
- F0647-0046
- 862977-01-3
- SR-01000105414-1
-
- Inchi: 1S/C20H20N4O2S2/c1-25-13-5-3-7-15-17(13)21-19(27-15)23-9-11-24(12-10-23)20-22-18-14(26-2)6-4-8-16(18)28-20/h3-8H,9-12H2,1-2H3
- InChI Key: JKRKZTWFMACHHE-UHFFFAOYSA-N
- SMILES: S1C2C=CC=C(C=2N=C1N1CCN(C2=NC3C(=CC=CC=3S2)OC)CC1)OC
Computed Properties
- Exact Mass: 412.10276824g/mol
- Monoisotopic Mass: 412.10276824g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 28
- Rotatable Bond Count: 4
- Complexity: 490
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.2
- Topological Polar Surface Area: 107Ų
Experimental Properties
- Density: 1.381±0.06 g/cm3(Predicted)
- Boiling Point: 597.7±60.0 °C(Predicted)
- pka: 5.60±0.10(Predicted)
4-methoxy-2-4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl-1,3-benzothiazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0647-0046-2μmol |
4-methoxy-2-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-1,3-benzothiazole |
862977-01-3 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0647-0046-5μmol |
4-methoxy-2-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-1,3-benzothiazole |
862977-01-3 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0647-0046-10μmol |
4-methoxy-2-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-1,3-benzothiazole |
862977-01-3 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0647-0046-20μmol |
4-methoxy-2-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-1,3-benzothiazole |
862977-01-3 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0647-0046-1mg |
4-methoxy-2-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-1,3-benzothiazole |
862977-01-3 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F0647-0046-2mg |
4-methoxy-2-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-1,3-benzothiazole |
862977-01-3 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F0647-0046-3mg |
4-methoxy-2-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-1,3-benzothiazole |
862977-01-3 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0647-0046-4mg |
4-methoxy-2-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-1,3-benzothiazole |
862977-01-3 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F0647-0046-5mg |
4-methoxy-2-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-1,3-benzothiazole |
862977-01-3 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0647-0046-10mg |
4-methoxy-2-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-1,3-benzothiazole |
862977-01-3 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
4-methoxy-2-4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl-1,3-benzothiazole Related Literature
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
Additional information on 4-methoxy-2-4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl-1,3-benzothiazole
Research Brief on 4-methoxy-2-4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl-1,3-benzothiazole (CAS: 862977-01-3)
Recent studies on the compound 4-methoxy-2-4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl-1,3-benzothiazole (CAS: 862977-01-3) have highlighted its potential as a promising candidate in the field of chemical biology and medicinal chemistry. This benzothiazole derivative has garnered attention due to its unique structural features and biological activities, particularly in targeting specific pathways relevant to disease modulation.
The synthesis and characterization of this compound have been detailed in several recent publications, emphasizing its role as a kinase inhibitor. Researchers have employed advanced spectroscopic techniques, including NMR and mass spectrometry, to confirm its molecular structure and purity. Computational modeling studies further support its binding affinity to target proteins, suggesting a mechanism of action that could be leveraged for therapeutic applications.
In vitro and in vivo studies have demonstrated the compound's efficacy in modulating cellular processes such as apoptosis and proliferation. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported significant inhibition of tumor growth in xenograft models when treated with this compound, underscoring its potential as an anticancer agent. The study also noted a favorable pharmacokinetic profile, with good bioavailability and low toxicity.
Ongoing research is exploring the compound's broader applications, including its use in neurodegenerative diseases and infectious diseases. Preliminary data suggest that it may interact with key enzymes involved in these conditions, opening new avenues for drug development. Collaborative efforts between academic institutions and pharmaceutical companies are underway to optimize its formulation and evaluate its clinical potential.
In conclusion, 4-methoxy-2-4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl-1,3-benzothiazole represents a versatile scaffold with significant therapeutic promise. Future studies will focus on elucidating its precise molecular targets and refining its pharmacological properties to facilitate translation into clinical trials. This compound exemplifies the innovative strides being made in the intersection of chemistry and biology, offering hope for novel treatments in challenging disease areas.
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